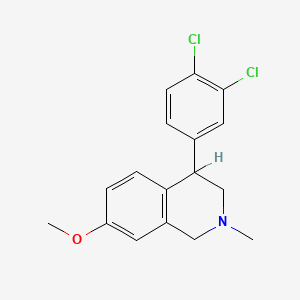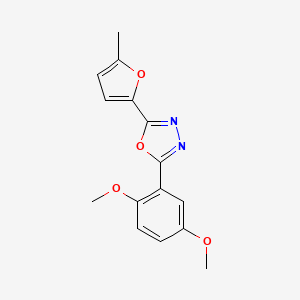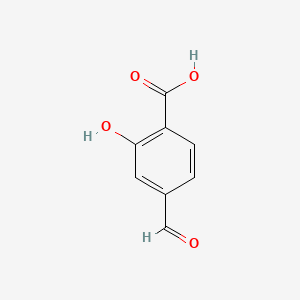
Isopiperitenone
説明
Isopiperitenone is a monoterpene unique to perilla . It is an enzyme that catalyzes the chemical reaction isopiperitenone ⇌ piperitenone . This enzyme has one substrate, isopiperitenone, and one product, piperitenone .
Molecular Structure Analysis
The molecular formula of Isopiperitenone is C10H14O . The average mass is 150.218 Da and the monoisotopic mass is 150.104462 Da .
Chemical Reactions Analysis
In enzymology, an isopiperitenone Delta-isomerase (EC 5.3.3.11) is an enzyme that catalyzes the chemical reaction isopiperitenone ⇌ piperitenone . This enzyme has one substrate, isopiperitenone, and one product, piperitenone .
Physical And Chemical Properties Analysis
Isopiperitenone is a volatile and fragrant compound often found in plant essential oils . It is a chemically diverse group of C10 compounds formed from two isoprene units .
科学的研究の応用
Biotransformation and Menthol Production : Isopiperitenone is a biosynthetic intermediate in menthol biosynthesis of Mentha piperita. Studies have shown that when isopiperitenone is fed to the suspension cell culture of Mentha piperita, it is converted to menthol and other oxygenated products (Kim & Park, 1999). Similarly, another study found that the biotransformation of isopiperitenone by suspension cell culture of Mentha piperita yielded new hydroxylated and epoxidized derivatives (Park & Kim, 1998).
Metabolic Pathways in Peppermint : Isopiperitenone plays a crucial role in the metabolic pathways of peppermint. A study demonstrated that (+)-Isopiperitenone is converted into different hydroxy- and epoxy-isopiperitenone compounds in suspension cell culture of Mentha piperita (Kim, Park, Chang, Lim, & Kim, 2002).
Role in Peppermint Monoterpenoid Biosynthesis : Research indicates that cis-isopulegone, derived from isopiperitenone, is a key intermediate in the conversion to pulegone in peppermint, rather than piperitenone as previously thought (Croteau & Venkatachalam, 1986).
Photochemical Properties : The photochemistry of isopiperitenone has been studied, revealing unique reactions under ultraviolet irradiation, which may have implications for understanding the chemical properties and potential applications of this compound (Erman & Gibson, 1969).
Signal Molecule in Biotransformation : The role of jasmonic acid in the biotransformation of isopiperitenone to hydroxyisopiperitenone in Mentha piperita cell culture was explored. This study suggests the involvement of cytochrome P450 and jasmonic acid as signaling molecules in this process (Son, Chang, Choi, & Kim, 1998).
Chemical Ecology : In the field of chemical ecology, S-(+)-isopiperitenone was re-identified as the alarm pheromone and female sex pheromone in Tyrophagus similis, an example of a compound functioning as both an alarm and a sex pheromone (Maruno, Mori, & Kuwahara, 2012).
作用機序
In perilla, ISPD2 is related to the biosynthesis of piperitenone, which was formed via (−)- cis -isopiperitenol . (-)-Isopiperitenone reductase (EC 1.3.1.82) is an enzyme with systematic name (+)-cis-isopulegone:NADP+ oxidoreductase . It catalyses the following chemical reaction: (+)-cis-isopulegone + NADP + (-)-isopiperitenone + NADPH + H + .
Safety and Hazards
特性
IUPAC Name |
3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLYIWMVRUIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316866 | |
| Record name | Isopiperitenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopiperitenone | |
CAS RN |
529-01-1 | |
| Record name | Isopiperitenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopiperitenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopiperitenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopiperitenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)
![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)
![2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B1196605.png)

![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B1196608.png)
![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)
![3,4,5-trimethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B1196612.png)